5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Description
5,6-Dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with methyl substituents at positions 5 and 6 and dione functionalities at positions 2 and 3. This scaffold is structurally related to bioactive purine analogs, making it a candidate for pharmaceutical development. Its synthesis typically involves multicomponent reactions, such as microwave-assisted condensation of 5-aminouracil with arylglyoxals and thiols or malononitrile derivatives .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5,6-dimethyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2/c1-3-4(2)9-6-5(3)7(12)11-8(13)10-6/h1-2H3,(H3,9,10,11,12,13) |
InChI Key |
BSMJTTPBFFSGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable pyrimidine precursor, followed by cyclization and oxidation steps . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrrolopyrimidine scaffold .
Scientific Research Applications
5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which are used in cancer therapy.
Biological Studies: The compound is used to study cellular processes such as DNA repair, cell cycle progression, and apoptosis.
Chemical Biology: It is employed in the design of molecular probes for investigating biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with key amino acids in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
The pyrrolo[2,3-d]pyrimidine-2,4-dione scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Bulk and Position : Methyl groups (as in the target compound) reduce steric hindrance but may limit target engagement compared to bulkier aryl or alkyl substituents (e.g., 6-phenylethyl or 4-sulfamoylphenyl groups), which enhance binding affinity to hydrophobic enzyme pockets .
- Electron-Withdrawing Groups: Compounds with 2-NH₂ or 2-sulfonamide substituents exhibit higher potency in kinase assays due to hydrogen-bond donor/acceptor interactions, whereas the dione moiety alone (as in the target compound) shows moderate activity .
Biological Activity
5,6-Dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (CAS Number: 72185-72-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
- Molecular Formula :
- Molecular Weight : 179.18 g/mol
- IUPAC Name : 5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Physical Appearance : Powder
- Purity : ≥95%
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. For instance:
- Case Study : A study on human lung cancer cells demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it possesses activity against several bacterial strains:
- Table 1: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways:
- Example : It inhibited dihydrofolate reductase (DHFR) with an IC50 value of 20 µM in enzyme assays.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structural features allow it to interact with specific biological targets such as enzymes and receptors involved in cell signaling and proliferation.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest moderate toxicity at higher concentrations; however, further detailed toxicological evaluations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
